2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(3-methylsulfanylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-19-9-5-8-18(15-19)22-20(24)21(25)23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVPCYJNCRNSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Oxoacetamide Moiety: This step involves the reaction of the benzylated piperidine with an appropriate acyl chloride to introduce the oxoacetamide group.
Methylthio Substitution: Finally, the phenyl ring is functionalized with a methylthio group using a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoacetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl chloride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with receptor sites, while the oxoacetamide group can participate in hydrogen bonding and other interactions. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-N-phenyl-2-oxoacetamide: Lacks the methylthio group, which may affect its biological activity.
2-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-2-oxoacetamide: Contains a methyl group instead of a methylthio group, potentially altering its chemical properties.
Uniqueness
The presence of the methylthio group in 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide, a compound with the CAS number 941998-61-4, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O2S, with a molecular weight of 368.5 g/mol. The structure features a piperidine ring, an oxoacetamide moiety, and a methylthio-substituted phenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2S |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 941998-61-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization of a suitable amine with a dihaloalkane.
- Benzylation : Benzylation using benzyl chloride in the presence of sodium hydride.
- Introduction of the Oxoacetamide Moiety : Reaction with an acyl chloride.
- Methylthio Substitution : Functionalization of the phenyl ring with a methylthio group.
The compound's mechanism of action is believed to involve interaction with specific receptors in the central nervous system (CNS). The benzylpiperidine structure may facilitate binding to opioid receptors, while the oxoacetamide group can engage in hydrogen bonding with biological macromolecules.
Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological properties:
- Analgesic Activity : Preliminary studies suggest potential analgesic effects similar to opioid compounds.
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in preventing neuronal cell death under stress conditions.
Case Studies and Research Findings
- Study on Receptor Binding : A study demonstrated that derivatives of this compound showed affinity for mu-opioid receptors, suggesting potential use in pain management therapies .
- Neurotoxicity Assessment : Research assessing neurotoxic liabilities indicated that modifications to the compound could enhance its safety profile while maintaining efficacy .
- In Vitro Studies : In vitro evaluations revealed that the compound could modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
The presence of the methylthio group distinguishes this compound from similar piperidine derivatives, potentially enhancing its lipophilicity and biological activity.
| Compound Name | Key Difference |
|---|---|
| 2-(4-benzylpiperidin-1-yl)-N-phenyl-2-oxoacetamide | Lacks methylthio group |
| 2-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-2-oxoacetamide | Contains a methyl group instead of methylthio |
Q & A
Q. What are the optimal synthetic routes for 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of this compound typically involves multi-step reactions, such as:
- Step 1: Formation of the piperidinyl core via nucleophilic substitution or condensation reactions using reagents like benzyl halides or carbonyl compounds .
- Step 2: Coupling of the oxoacetamide moiety to the aromatic ring using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres .
- Step 3: Introduction of the methylthio group via thiol-ene reactions or alkylation with methylthiol precursors .
Optimization strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Temperature control: Maintain 60–80°C for condensation steps to minimize side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields (>95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry (e.g., benzylpiperidine proton shifts at δ 3.5–4.0 ppm) and detects impurities .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 423.2) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect degradation products .
Q. What in vitro biological assays are recommended for initial screening of its pharmacological activity?
Answer:
- Antimicrobial activity: Agar diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .
- Enzyme inhibition: Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
Answer:
- Software tools: AutoDock Vina or Schrödinger Suite for docking simulations into target proteins (e.g., kinases or GPCRs) .
- Key parameters:
- Binding affinity (ΔG < −8 kcal/mol suggests strong interactions).
- Hydrogen-bond analysis (e.g., acetamide carbonyl interactions with catalytic lysine residues) .
- Validation: Compare docking results with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
Q. What strategies address discrepancies in biological activity data across different studies?
Answer:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays: Validate cytotoxicity findings via apoptosis assays (Annexin V/PI staining) or caspase-3 activation .
- Batch purity verification: Re-test compounds with HPLC-MS to rule out degradation (e.g., thioether oxidation products) .
Q. What are the key considerations in designing in vivo studies for this compound?
Answer:
- Pharmacokinetics:
- Bioavailability: Assess oral absorption using Caco-2 cell monolayers or rodent models .
- Metabolic stability: Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .
- Toxicity profiling:
- Acute toxicity (LD50 in rodents) and histopathological analysis of liver/kidney tissues .
- Dosing regimen: Optimize based on in vitro IC50 values (e.g., 10–50 mg/kg/day in xenograft models) .
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme or receptor modulation?
Answer:
- Enzyme kinetics: Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
- Receptor binding: Radioligand displacement assays (e.g., [3H]-labeled antagonists for GPCR targets) .
- Pathway analysis: Western blotting for downstream signaling markers (e.g., phosphorylated ERK or Akt) .
Q. What derivatization strategies enhance the compound’s biological activity or selectivity?
Answer:
- Functional group modifications:
- Replace methylthio with sulfoxide/sulfone groups to improve solubility .
- Introduce electron-withdrawing groups (e.g., nitro or fluoro) on the phenyl ring to enhance target affinity .
- Scaffold hopping: Synthesize pyrimidine or thienopyrimidine analogs to explore structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
